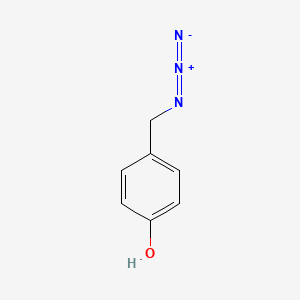

4-(Azidomethyl)phenol

Descripción

BenchChem offers high-quality 4-(Azidomethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azidomethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(azidomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYZDEQNOHSNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449521 | |

| Record name | Phenol, 4-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55116-31-9 | |

| Record name | Phenol, 4-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Utilization of 4-(Azidomethyl)phenol in Modular Bioconjugation and Materials Science

This guide serves as an advanced technical resource for the application of 4-(Azidomethyl)phenol (4-HBA) in click chemistry, bioconjugation, and materials science. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

4-(Azidomethyl)phenol (often abbreviated as 4-HBA or p-azidomethylphenol) is a versatile heterobifunctional building block that bridges the gap between nucleophilic substitution chemistry and bioorthogonal "click" chemistry. Its structure—a phenolic hydroxyl group coupled with a benzylic azide—allows for orthogonal functionalization. The phenol moiety serves as a robust anchor for alkylation or esterification, while the azide moiety acts as a latent, high-fidelity receptor for alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide details the synthesis, safety profile, and strategic deployment of 4-HBA in synthesizing functionalized polymers, "clickable" surfaces, and prodrug scaffolds.

Chemical Architecture & Safety Profile

Structural Analysis

The molecule consists of two distinct reactive centers:

-

Phenolic Hydroxyl (Nucleophile): Reacts readily with alkyl halides (Williamson ether synthesis), acid chlorides (esterification), or isocyanates (carbamate formation). It enables the attachment of the azide "tag" to polymers, surfaces, or drug scaffolds.

-

Benzylic Azide (Click Handle): A bioorthogonal electrophile/dipole. It is stable to most acidic/basic conditions used in organic synthesis but reacts rapidly with terminal alkynes (Cu(I) catalysis) or cyclooctynes (strain-driven).

Safety & Stability (Critical)

-

Energetic Profile: Organic azides are potentially explosive.[1][2] The stability is often estimated by the Rule of Six (

).[1]-

4-HBA Formula:

-

Carbon (7) + Oxygen (1) = 8.

-

Nitrogens (3) × 3 = 9.

-

Status:Borderline. The ratio (8 vs 9) suggests caution. While 4-HBA is generally stable at room temperature and standard laboratory scales (< 1g), it should never be distilled or subjected to high heat (>80°C) in concentrated forms.

-

-

Storage: Store at -20°C, protected from light.

-

Handling: Use plastic or ceramic spatulas; avoid metal spatulas to prevent formation of shock-sensitive metal azides.

Synthesis of 4-(Azidomethyl)phenol

While commercially available, in-house synthesis is often required for freshness and scale. The most reliable route proceeds via the chlorination of 4-hydroxybenzyl alcohol followed by azide displacement.

Protocol A: Two-Step Synthesis from 4-Hydroxybenzyl Alcohol

Step 1: Chlorination

-

Reagents: 4-Hydroxybenzyl alcohol (1.0 eq), Thionyl chloride (

, 1.2 eq), Pyridine (1.5 eq), DCM (anhydrous). -

Procedure:

-

Dissolve alcohol in DCM at 0°C.

-

Add pyridine, then dropwise add

. -

Stir at 0°C for 2h.

-

Quench with ice water, extract with DCM, dry (

), and concentrate.

-

Note: The product, 4-hydroxybenzyl chloride, is unstable and should be used immediately.

-

Step 2: Azidation

-

Reagents: 4-Hydroxybenzyl chloride (crude), Sodium azide (

, 1.5 eq), DMF or Acetone/Water (3:1). -

Procedure:

-

Dissolve crude chloride in solvent.

-

Add

(Caution: Toxic). -

Stir at Room Temperature (RT) for 4–16 hours.

-

Dilute with water, extract with Ethyl Acetate (EtOAc).[3][4]

-

Wash organic layer with brine (3x) to remove DMF.

-

Dry (

) and concentrate carefully (do not heat to dryness). -

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Core Applications

Application I: "Clickable" Surface & Polymer Functionalization

This is the primary industrial application. 4-HBA converts "inert" electrophilic polymers (e.g., poly(epichlorohydrin), chlorinated polyesters) or surfaces into "click-ready" scaffolds.

Mechanism:

-

Anchoring: The phenol group of 4-HBA reacts with electrophiles on the polymer backbone (e.g., alkyl halides) via ether linkages.

-

Decoration: The pendant azide groups are then reacted with alkyne-functionalized ligands (peptides, dyes, antimicrobial agents).

Figure 1: Workflow for converting chlorinated polymer backbones into functionalized materials using 4-HBA.

Application II: Bioconjugation & Tyrosine Mimicry

4-HBA can be used to introduce azide handles onto biomolecules that lack native cysteines or lysines, or to create "cleavable" linkers where the phenol ether bond can be targeted.

-

Strategy: The phenol of 4-HBA is activated (e.g., as an NHS carbonate) to react with amines on a protein, installing a benzylic azide.

-

Advantage: The benzylic azide is more reactive in CuAAC than aliphatic azides due to electronic effects, often requiring lower copper loads.

Application III: Latent Self-Immolative Linkers

While 4-aminobenzyl alcohol (PABA) is the standard for self-immolative linkers, 4-HBA acts as a latent precursor .

-

Concept: The azide (

) is electronically electron-withdrawing (mildly) and stable. Upon reduction (e.g., by TCEP or intracellular reductases) to the amine ( -

Trigger: If the phenolic oxygen is masked (e.g., by an ester sensitive to esterases), the system becomes a dual-trigger release mechanism.

Experimental Protocols

Protocol B: Standard CuAAC "Click" Reaction

Use this protocol for conjugating 4-HBA modified substrates to alkyne payloads.

Materials:

-

Azide-substrate (containing 4-HBA moiety)

-

Alkyne-payload (1.1 eq)

- (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Ligand: THPTA or TBTA (recommended to protect biomolecules from ROS)

-

Solvent: DMSO/Water or tBuOH/Water (1:1)

Step-by-Step:

-

Preparation: Dissolve the Azide-substrate and Alkyne-payload in the solvent mixture. Use a minimal volume to keep concentration high (>10 mM is ideal).

-

Catalyst Mix: In a separate tube, mix

and THPTA ligand in water. -

Initiation: Add the Cu-Ligand complex to the reaction. Then, add the Sodium Ascorbate (freshly prepared solution) to initiate the reduction of Cu(II) to Cu(I).

-

Incubation: Flush headspace with

(oxygen kills the catalyst). Stir at RT for 1–4 hours. -

Monitoring: Monitor by TLC or LC-MS (disappearance of azide peak).

-

Workup: For small molecules, dilute with water and extract (EtOAc). For polymers/proteins, perform dialysis or precipitation to remove copper.

Protocol C: Phenolic Alkylation (Anchoring)

Use this to attach 4-HBA to an electrophile (R-X).

-

Dissolution: Dissolve 4-HBA (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add

(2.0 eq) or -

Alkylation: Add the alkyl halide (R-X, 1.1 eq).

-

Reaction: Heat to 50–60°C. Monitor by TLC.

-

Note: Do not exceed 80°C to prevent azide decomposition.

-

-

Workup: Standard aqueous extraction.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Click Yield | Oxygen poisoning of Cu(I) | Degas solvents thoroughly; increase ascorbate concentration. |

| Precipitation | Ligand incompatibility | Switch from TBTA (poor water solubility) to THPTA (highly water soluble). |

| Azide Decomposition | Excessive Heat | Ensure reaction temps stay < 80°C. Avoid direct light during storage. |

| Side Reactions | Phenol acting as nucleophile during Click | If the phenol is free, it may interfere.[5] "Anchor" (protect) the phenol before the click reaction. |

References

- Synthesis & Reactivity of 4-Hydroxybenzyl Azide: Source: BenchChem. "4-Hydroxybenzyl chloride | 35421-08-0."

-

Polymer Functionalization via Click Chemistry

- Source: ResearchGate.

-

[Link]

-

Self-Immolative Linker Mechanisms (Hydroxybenzyl series)

- Source: Royal Society of Chemistry (RSC).

-

[Link]

-

Safety of Organic Azides

- Source: University of Pittsburgh. "Guidelines for the Safe Handling of Azides."

-

[Link]

-

CuAAC Protocol Fundamentals

- Source: Organic Chemistry Portal. "Click Chemistry - Azide-Alkyne Cycloaddition."

-

[Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. rsc.org [rsc.org]

- 4. A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzyl chloride | 35421-08-0 | Benchchem [benchchem.com]

Technical Guide: Stability and Storage of 4-Hydroxybenzyl Azide

[1]

Executive Summary

4-Hydroxybenzyl azide (4-Azidomethylphenol) is a versatile but thermodynamically unstable reagent commonly used in "click chemistry" (CuAAC) and as a precursor for tyrosinase-responsive drug delivery systems.[1] Its utility is counterbalanced by significant stability challenges arising from two distinct mechanisms: the high energy of the azido group and the facility of the phenolic moiety to undergo 1,6-elimination to form reactive p-quinone methides (p-QM).[1]

This guide provides a rigorous technical framework for the safe storage and handling of 4-hydroxybenzyl azide.[1] It is strongly recommended that this compound be synthesized in situ or used immediately after isolation. If storage is unavoidable, strict adherence to the protocols below is mandatory to prevent decomposition and potential explosion hazards.

Part 1: Chemical Nature & Instability Mechanisms

Physicochemical Profile[1][2]

-

IUPAC Name: 4-(Azidomethyl)phenol[1]

-

Molecular Formula: C₇H₇N₃O[2]

-

Molecular Weight: 149.15 g/mol [2]

-

Physical State: Colorless to pale yellow oil or low-melting solid (often impure).[1]

The "Dual-Threat" Instability

Unlike simple alkyl azides, 4-hydroxybenzyl azide possesses a "self-immolative" instability mechanism.[1] The electron-donating hydroxyl group at the para position facilitates the expulsion of the azide group (a good leaving group), leading to the formation of a highly electrophilic p-quinone methide.

Mechanism: Quinone Methide Formation

Under thermal stress, acidic conditions, or prolonged storage, the compound degrades via 1,6-elimination.[1] The resulting p-quinone methide rapidly polymerizes or reacts indiscriminately with nucleophiles (water, proteins, or other azide molecules), leading to purity loss and pressure buildup (if N₂ is released during secondary decomposition).

Figure 1: The decomposition pathway of 4-hydroxybenzyl azide.[1] The formation of p-quinone methide drives instability, releasing toxic hydrazoic acid or azide ions.[1]

Safety Assessment: The C/N Ratio Rule

A primary method for assessing organic azide safety is the Carbon-to-Nitrogen (C/N) ratio.[1]

-

Equation:

-

Calculation for C₇H₇N₃O:

Verdict: The ratio is < 3 , placing this compound in the "Warning Zone."

-

Implication: It is isolable but possesses significant energy. It should be handled as a potential explosive, especially if dehydrated or heated. It violates the "Rule of Six" (6 carbons per energetic group), further mandating strict quantity limits (< 5g).

Part 2: Storage Protocols

If the compound cannot be generated in situ, the following storage conditions are non-negotiable.

Storage Matrix (Decision Tree)

Figure 2: Decision logic for storage. Long-term storage of the neat solid is strongly discouraged.[1]

Quantitative Storage Parameters

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C to -80°C | Arrhenius suppression of 1,6-elimination and N₂ release.[1] |

| Physical State | Solution (Preferred) | Storing as a neat solid increases shock sensitivity and autocatalytic decomposition risk. |

| Concentration | < 0.5 M | Dilution mitigates the "critical mass" effect and heat accumulation during potential decomposition. |

| Solvent | TBME, Ethyl Acetate, or Toluene | Avoid halogenated solvents (DCM) for long periods as they can react with azides to form explosive di/tri-azidomethane. |

| Container | Amber Polypropylene | Blocks UV light (which triggers nitrene formation). Plastic prevents shrapnel in case of detonation; avoid ground glass joints. |

| Additives | None (Neutral) | Avoid acids (catalyze QM formation) or bases (can form shock-sensitive salts).[1] |

Part 3: Synthesis & Handling Protocol

This protocol emphasizes safety over yield, designed to minimize the accumulation of the unstable intermediate.

Synthesis Workflow (Safety-Optimized)

Based on nucleophilic substitution of 4-hydroxybenzyl alcohol or acetate.[1]

-

Preparation: Work behind a blast shield. Use Teflon-coated spatulas (no metal).[1]

-

Reaction: React 4-hydroxybenzyl alcohol with NaN₃ in the presence of an acid catalyst (or use the acetate precursor) in DMF or Acetone/Water.

-

Quenching: Do not distill to dryness.

-

Critical Step: If concentrating, never use a rotary evaporator water bath > 30°C. Do not remove all solvent; leave as a concentrated oil/solution.

-

-

Purification: Column chromatography is possible but risky. Flash chromatography should be done rapidly.

-

Stationary Phase: Neutral Silica (Acidic silica catalyzes decomposition).

-

Emergency Procedures

-

Spill: Do not wipe with dry paper towels (friction hazard). Cover with sand or vermiculite, wet with water, and neutralize with 10% ceric ammonium nitrate (CAN) or bleach (sodium hypochlorite) to destroy the azide functionality.

-

Exposure: Azides are toxic (similar to cyanide) and inhibit cytochrome c oxidase. Seek immediate medical attention if inhaled or absorbed through skin.

References

-

University of Pittsburgh. (2013). Safe Handling of Azides.[5] Department of Environmental Health and Safety. [Link] (Authoritative source for C/N ratio and Rule of Six).

-

Chiang, Y., Kresge, A. J., & Zhu, Y. (2002).[6] Flash photolytic generation and study of p-quinone methide in aqueous solution. Journal of the American Chemical Society, 124(22), 6349–6356.[6] [Link] (Primary literature establishing the p-quinone methide decomposition mechanism).[1]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzyl Azides.[7][8][9] [Link] (Overview of synthetic methodologies and stability notes).

-

University of California, Santa Cruz. (n.d.). Azide SOP and Safety Guidelines. [Link] (Standard operating procedures for organic azide handling).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 55116-31-9|4-(Azidomethyl)phenol|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gastrodigenin - Wikipedia [en.wikipedia.org]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Flash photolytic generation and study of p-quinone methide in aqueous solution. An estimate of rate and equilibrium constants for heterolysis of the carbon-bromine bond in p-hydroxybenzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzyl azide synthesis by azidonation [organic-chemistry.org]

CuAAC click reaction conditions for 4-(Azidomethyl)phenol

Application Note: Precision CuAAC Click Reaction Conditions for 4-(Azidomethyl)phenol

Part 1: Executive Summary & Scientific Rationale

4-(Azidomethyl)phenol (also known as p-hydroxybenzyl azide) represents a unique challenge in bioconjugation chemistry. Unlike standard alkyl or aryl azides, this molecule possesses a p-hydroxybenzyl scaffold prone to quinone methide (QM) elimination .

While the azide group is generally a poor leaving group compared to halides, the electron-donating nature of the phenolic oxygen (especially when deprotonated to phenoxide at pH > 9) can facilitate the expulsion of the azide anion (

The Core Directive for Success: To successfully "click" 4-(Azidomethyl)phenol, the reaction kinetics of the cycloaddition must outcompete the kinetics of elimination. This requires:

-

Ligand-Accelerated Catalysis: Unliganded copper is insufficient. You must use accelerating ligands like THPTA or BTTAA.[1]

-

pH Control: Maintaining pH < 8.0 is critical to keep the phenol protonated (

), reducing the electron donation into the ring that drives QM formation. -

Inert Atmosphere (Optional but Recommended): To preserve the active Cu(I) species without requiring excessive ascorbate, which can sometimes promote side reactions with sensitive quinones.

Part 2: Chemical Stability & Mechanistic Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize Pathway A (Triazole formation) while suppressing Pathway B (QM Elimination).

Figure 1: Kinetic competition between the desired CuAAC reaction and the undesired quinone methide elimination.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 100 µL reaction scale containing 1 mM of the phenolic azide. Scale up linearly as needed, but maintain the concentration ratios.

Reagents & Stock Solutions

| Reagent | Stock Conc. | Solvent | Storage | Role |

| 4-(Azidomethyl)phenol | 10–50 mM | DMSO | -20°C | Substrate (Linker/Payload) |

| Alkyne Partner | 10–50 mM | DMSO/H2O | -20°C | Conjugation Partner |

| CuSO4[2][3] · 5H2O | 20 mM | ddH2O | RT | Copper Source (Precursor) |

| THPTA Ligand | 100 mM | ddH2O | 4°C | Accelerating Ligand; Protects Cu(I) |

| Sodium Ascorbate | 100 mM | ddH2O | Fresh* | Reducing Agent (Cu(II) → Cu(I)) |

| Buffer | 100 mM | PBS (pH 7.4) | RT | Reaction Medium |

-

Note: Sodium Ascorbate oxidizes rapidly in air (turning yellow). Always prepare fresh or store frozen aliquots under nitrogen.

The "Premix" Strategy (Critical Step)

To prevent copper precipitation and ensure immediate catalytic activity, never add CuSO4 and Ligand separately to the reaction. Form the complex first.

-

Prepare the Cu-Ligand Complex:

-

Mix 1 µL of CuSO4 (20 mM) with 2 µL of THPTA (100 mM).

-

Ratio: 1:5 (Cu:Ligand).

-

Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/colorless.

-

Step-by-Step Reaction Procedure

-

Reaction Vessel: Use a 1.5 mL Eppendorf tube or a glass HPLC vial.

-

Solvent/Buffer: Add 82 µL of 100 mM PBS (pH 7.4).

-

Expert Tip: If your alkyne is hydrophobic, substitute up to 50% of the buffer with DMSO or tBuOH.

-

-

Substrate Addition:

-

Add 2.5 µL of Alkyne Stock (assuming 20 mM final target).[4]

-

Add 2.5 µL of 4-(Azidomethyl)phenol Stock (assuming 20 mM final target).

-

Stoichiometry: Usually 1:1. If one partner is precious (e.g., a protein), use 2–5 equivalents of the cheaper small molecule (the azide).

-

-

Catalyst Addition:

-

Add 3 µL of the Pre-complexed Cu-THPTA mixture (from Step 3.2).

-

Final Cu Concentration: ~0.2 mM (1 mol% relative to substrate is usually sufficient, but 10-20 mol% ensures speed).

-

-

Initiation:

-

Add 10 µL of Sodium Ascorbate (100 mM).

-

Final Ascorbate Concentration: 10 mM.[2]

-

Mix immediately by gentle pipetting or vortexing.

-

-

Incubation:

-

Incubate at Room Temperature (20–25°C) for 30–60 minutes .

-

Warning: Do not heat above 37°C. Heat accelerates the elimination of the azide to the quinone methide.

-

-

Quenching (Optional):

-

Add EDTA (10 mM final) to chelate copper if downstream applications are metal-sensitive.

-

Part 4: Quality Control & Troubleshooting

Monitoring the Reaction

-

TLC: 4-(Azidomethyl)phenol is UV active. The triazole product will be more polar (lower Rf) than the starting azide.

-

LC-MS: This is the gold standard.

-

Success: Mass = [Azide] + [Alkyne].

-

Failure (Hydrolysis): Mass = [Azide mass - 27 (loss of N2) + 1 (H)] or [Quinone Methide + H2O]. Look for the mass of 4-hydroxybenzyl alcohol (MW ~124), which indicates the azide was eliminated before clicking.

-

Common Issues & Fixes

| Symptom | Diagnosis | Corrective Action |

| Low Yield / High Alcohol Byproduct | QM Elimination occurred. | 1. Lower pH to 7.0 or 6.5.2. Increase Catalyst loading (Cu/THPTA) to speed up the click.3. Ensure temperature is < 25°C. |

| Precipitation | Copper or Substrate insolubility. | 1. Increase DMSO content (up to 50%).2. Use THPTA (highly water soluble) instead of TBTA.[2][3] |

| Brown/Black Solution | Copper oxidation / Disproportionation. | 1.[4][5] Oxygen leak. Degas buffers.2. Ascorbate is old/inactive. Make fresh.3. Increase Ligand:Cu ratio to 10:1. |

Part 5: Workflow Visualization

Figure 2: Step-by-step workflow for the CuAAC reaction of 4-(Azidomethyl)phenol.

Part 6: References

-

Preservation of Cu(I) State: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

-

Ligand Acceleration (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.

-

Quinone Methide Stability: Toteva, M. M., & Richard, J. P. "The Generation and Reactions of Quinone Methides." Advances in Physical Organic Chemistry, 2011.

-

General Click Protocol: "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes.

Sources

Application Note: High-Precision Polymer Functionalization with 4-(Azidomethyl)phenol

Executive Summary

This guide details the strategic functionalization of polymer backbones using 4-(Azidomethyl)phenol (AMP). This molecule serves as a robust heterobifunctional linker, bridging the gap between electrophilic polymer termini and bioorthogonal "Click" chemistry applications.

Why this linker?

-

UV Traceability: Unlike standard PEG or aliphatic polyesters, the aromatic ring of AMP provides a distinct UV absorbance signature (

nm), enabling facile quantification of functionalization efficiency without destructive testing. -

Stability: The resulting aryl-alkyl ether linkage formed between the polymer and the linker is hydrolytically stable, superior to ester-based linkages.

-

Click Readiness: The pendant benzyl azide moiety is electronically primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering faster kinetics than aliphatic azides.

Strategic Overview & Mechanism

The integration of 4-(Azidomethyl)phenol into a polymer system generally follows a "Phenol-First" ligation strategy. The phenol group is used to anchor the linker to the polymer, leaving the azide group exposed for subsequent conjugation.

Reaction Logic

-

Activation: The polymer terminus (usually -OH) is converted to a good leaving group (Tosylate, Mesylate, or Bromide).

-

Anchoring: The phenol group of AMP acts as the nucleophile (under basic conditions) to displace the leaving group, forming a stable ether bond.

-

Conjugation: The pendant azide reacts with an alkyne-functionalized payload via CuAAC.[1][2]

Workflow Diagram

Figure 1: Step-wise workflow for converting a hydroxyl-terminated polymer into a bioactive conjugate using 4-(Azidomethyl)phenol.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: While 4-(Azidomethyl)phenol is a stable aryl azide, all azide compounds carry a risk of decomposition or explosion if mishandled.

-

C/N Ratio: Ensure the Carbon-to-Nitrogen ratio remains safe. For AMP (

), the ratio is 7:3 ( -

Solvent Compatibility: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (

) if synthesizing the linker yourself, as this forms explosive di-azidomethane. For the coupling protocols below (using the pre-formed organic azide), DCM is acceptable but avoid overheating. -

Heat Limit: Do not heat reaction mixtures containing azides above 80°C.

Protocol A: Polymer Coupling (Williamson Ether Synthesis)

This protocol assumes the use of a tosylated polymer (e.g., PEG-Tosylate). If starting from PEG-OH, first convert to PEG-OTs using standard Tosyl Chloride/Pyridine methods.

Materials

-

Polymer: Activated Polymer (e.g., mPEG-Tosylate, 5 kDa).

-

Linker: 4-(Azidomethyl)phenol (1.5 – 2.0 equivalents relative to polymer end-groups).

-

Base: Potassium Carbonate (

), anhydrous (3.0 equivalents). -

Solvent: DMF (Anhydrous) or Acetonitrile.

-

Catalyst: 18-Crown-6 (0.1 equivalents) – Optional, enhances rate.

Step-by-Step Procedure

-

Preparation: Dry the polymer by dissolving in toluene and azeotropically distilling off water, or dry under high vacuum overnight.

-

Solubilization: Dissolve the dried Polymer and 4-(Azidomethyl)phenol in anhydrous DMF under Nitrogen/Argon atmosphere.

-

Concentration: Maintain polymer concentration around 10-15% w/v.

-

-

Activation: Add anhydrous

and 18-Crown-6 to the reaction vessel. -

Reaction: Stir the mixture at 60°C for 18–24 hours.

-

Note: The phenol is deprotonated by the carbonate to form the phenolate, which displaces the tosyl group.

-

-

Filtration: Cool to room temperature. Filter off the solid salts (

, K-OTs) using a sintered glass funnel or Celite pad. -

Precipitation: Concentrate the filtrate (rotary evaporator, <50°C) to a viscous syrup. Dropwise add into cold diethyl ether (or isopropanol, depending on polymer solubility) to precipitate the functionalized polymer.

-

Purification: Re-dissolve in a minimal amount of DCM and re-precipitate to remove unreacted linker.

-

Dialysis: For high purity, dialyze against water (MWCO appropriate for polymer) for 24 hours to remove all traces of small molecule impurities.

-

Validation (NMR)

-

Target Signal: Look for the disappearance of the Tosyl aromatic peaks (7.4, 7.8 ppm) and the appearance of the AMP aromatic peaks (approx 6.9 and 7.2 ppm) and the benzylic protons adjacent to the azide (

ppm).

Protocol B: The "Click" Reaction (CuAAC)[2]

Once the polymer is functionalized with the azide, it can be conjugated to any alkyne-bearing molecule.

Materials

-

Azide-Polymer: (From Protocol A).

-

Payload: Alkyne-functionalized molecule (1.2 equivalents).

-

Catalyst Source:

(0.1 eq). -

Reductant: Sodium Ascorbate (0.5 eq).

-

Ligand: THPTA or TBTA (0.5 eq). Crucial for protecting biomolecules from oxidation.[1]

-

Solvent: Water/DMSO or Water/t-Butanol (1:1).

Step-by-Step Procedure

-

Degassing: Degas all solvents and buffer solutions by bubbling Nitrogen for 15 minutes. Oxygen poisons the Cu(I) catalytic species.[3]

-

Catalyst Complexing: In a separate small vial, mix the

and Ligand (THPTA) in water/DMSO. The solution should be light blue. -

Assembly: In the main reaction vessel, dissolve the Azide-Polymer and Alkyne-Payload.

-

Initiation: Add the Cu-Ligand complex to the reaction vessel. Finally, add the Sodium Ascorbate solution (freshly prepared). The mixture may turn colorless or pale yellow.

-

Incubation: Stir at Room Temperature for 4–12 hours under inert atmosphere.

-

Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA to bind the copper.

-

Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove the small molecule payload and copper-ligand complex.

Characterization & Quality Control

FTIR Analysis

The Azide group has a distinct, strong absorption band that serves as a primary QC check.

| Functional Group | Wavenumber ( | Diagnostic Value |

| Azide (-N3) | ~2100 | Strong, sharp peak. Must be present after Protocol A. Must disappear after Protocol B. |

| Ether (C-O-C) | 1100 | Broad, strong (Polymer backbone). |

| Aromatic (C=C) | 1500-1600 | Indicates presence of the AMP linker. |

UV-Vis Spectroscopy

Prepare a standard curve of free 4-(Azidomethyl)phenol. Measure the absorbance of the purified polymer at 270 nm.

Troubleshooting Matrix

| Problem | Probable Cause | Corrective Action |

| Low Functionalization (Protocol A) | Wet solvents/reagents.[4] | Water quenches the tosylate. Dry polymer and use anhydrous DMF. |

| Steric hindrance.[5] | Add 18-Crown-6 to chelate potassium; increase temp to 70°C (max). | |

| Incomplete Click Reaction | Oxygen presence. | Cu(I) oxidized to inactive Cu(II).[3] Degas thoroughly. Add more ascorbate.[6] |

| Copper chelation by polymer.[7] | Increase Copper/Ligand concentration. Use THPTA ligand. | |

| Polymer Crosslinking/Precipitation | Bi-functional impurities. | Ensure the AMP linker is pure. If the payload has multiple alkynes, crosslinking will occur. |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

-

Droumaguet, C. L., & Velonia, K. (2008). Click chemistry: A powerful tool to create polymer-based macromolecular chimeras. Macromolecular Rapid Communications, 29(12-13), 1073-1089. Link

-

Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

-

Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Link

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. “Clickable” polymer nanoparticles: a modular scaffold for surface functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. abstracts.societyforscience.org [abstracts.societyforscience.org]

Application Notes and Protocols for Copper-Free Click Chemistry Using 4-(Azidomethyl)phenol Derivatives

Introduction: The Evolution of Bio-Orthogonal Ligation and the Rise of Phenolic Azides

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a concept introduced by Sharpless, Meldal, and co-workers, revolutionized the field by providing a set of powerful, reliable, and selective reactions for this purpose. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship of this chemical philosophy. However, the inherent cytotoxicity of the copper catalyst limited its application in living systems. This critical challenge spurred the development of copper-free click chemistry, a truly bio-orthogonal iteration that allows for the conjugation of biomolecules in their native environment without inducing cellular harm.[1][2]

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as the leading copper-free click reaction.[3] This reaction harnesses the high ring strain of cyclooctyne derivatives (e.g., DBCO, BCN, DIFO) to achieve rapid cycloaddition with azides, eliminating the need for a metal catalyst.[3] The choice of the azide-containing moiety is as crucial as the cyclooctyne for a successful bioconjugation strategy. While a variety of azide-bearing molecules are available, this guide focuses on a particularly versatile and advantageous class of reagents: 4-(azidomethyl)phenol derivatives .

The unique architecture of 4-(azidomethyl)phenol offers a dual functionality that sets it apart from other azide reagents. The azidomethyl group provides a robust handle for SPAAC reactions, while the phenolic hydroxyl group serves as a versatile point for secondary modifications, such as the attachment of reporter molecules, affinity tags, or therapeutic payloads. Furthermore, the methylene spacer between the phenyl ring and the azide group has been shown to enhance the kinetics of the SPAAC reaction compared to azides directly attached to an aromatic ring. This guide will provide a comprehensive overview of the advantages, applications, and detailed protocols for utilizing 4-(azidomethyl)phenol derivatives in your research.

The Strategic Advantage of 4-(Azidomethyl)phenol in SPAAC

The selection of 4-(azidomethyl)phenol as a bio-orthogonal building block is a strategic one, rooted in its unique combination of reactivity and versatility.

-

Enhanced Reaction Kinetics: The presence of a methylene spacer between the phenyl ring and the azide moiety mitigates the electron-withdrawing effect of the aromatic ring on the azide. This results in a more nucleophilic azide, leading to faster SPAAC reaction rates compared to azides directly conjugated to an aromatic ring. Generally, electron-rich azides lead to higher reaction rates in SPAAC, which proceeds through a HOMO(azide)-LUMO(cyclooctyne) interaction.[4]

-

Dual Functionality: The phenolic hydroxyl group provides a secondary, orthogonal handle for further chemical modifications. This allows for a modular approach to bioconjugation. For instance, a biomolecule can be labeled with 4-(azidomethyl)phenol, and subsequently, a reporter molecule can be attached to the phenol group via well-established chemistries, such as NHS ester formation.[5]

-

Biocompatibility: Like other SPAAC reagents, 4-(azidomethyl)phenol and its derivatives are highly biocompatible and do not interfere with native biological processes.[1]

-

Versatility in Applications: The dual-functionality of 4-(azidomethyl)phenol makes it suitable for a wide range of applications, including protein labeling, cell surface engineering, drug delivery, and the development of diagnostic tools.

Synthesis of 4-(Azidomethyl)phenol

A common synthetic route to 4-(azidomethyl)phenol starts from the readily available 4-(hydroxymethyl)phenol. The synthesis involves two key steps: conversion of the hydroxyl group to a leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an azide salt.

Caption: Synthetic scheme for 4-(azidomethyl)phenol.

Protocol 1: Synthesis of 4-(Azidomethyl)phenol from 4-(Hydroxymethyl)phenol

-

Step 1: Tosylation of 4-(Hydroxymethyl)phenol.

-

Dissolve 4-(hydroxymethyl)phenol (1 equivalent) in pyridine at 0°C.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

Step 2: Azidation of the Tosylated Intermediate.

-

Dissolve the tosylated intermediate (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(azidomethyl)phenol.

-

Quantitative Data: SPAAC Reaction Kinetics

The choice of cyclooctyne is critical for tuning the speed and efficiency of the SPAAC reaction. The table below provides a comparison of the second-order rate constants for the reaction of benzyl azide (a close analogue of 4-(azidomethyl)phenol) with various commonly used cyclooctynes.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Various | [6] |

| BCN | Benzyl Azide | ~0.01 - 0.1 | Various | [7] |

| DIFO | Benzyl Azide | ~0.1 | Various | [3] |

| BCN | Phenyl Azide | Significantly higher than with benzyl azide | Not specified | [7] |

Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific substitutions on both the azide and the cyclooctyne.[4] The electron-donating hydroxyl group on the phenyl ring of 4-(azidomethyl)phenol is expected to result in slightly faster reaction rates compared to unsubstituted benzyl azide.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of 4-(azidomethyl)phenol derivatives in bioconjugation.

Protocol 2: General Protein Labeling with 4-(Azidomethyl)phenol

This protocol describes a two-step process for labeling a protein of interest. First, the protein is functionalized with 4-(azidomethyl)phenol through the reaction of its primary amines (lysine residues and the N-terminus) with an NHS-activated derivative of 4-(azidomethyl)phenol. Second, the azide-labeled protein is conjugated to a DBCO-functionalized molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Peptide Engineering using 4-Azidomethyl-L-phenylalanine (AmPhe)

Executive Summary

This guide details the application of the 4-(azidomethyl)phenyl moiety—specifically via the non-canonical amino acid 4-Azidomethyl-L-phenylalanine (AmPhe) —as a bioorthogonal surrogate for Tyrosine and Phenylalanine in peptide synthesis.

While structurally similar to Phenylalanine, AmPhe is frequently utilized in "Tyrosine scanning" mutagenesis to introduce a reactive handle at putative phosphorylation sites or to probe local electrostatic environments via Infrared (IR) spectroscopy. Its primary utility lies in its azide (

Key Applications:

-

Bioorthogonal Labeling: Site-specific attachment of fluorophores or affinity tags.

-

IR Environmental Probing: The azide group serves as a vibrationally distinct reporter (

) for local hydration and electric fields. -

Pharmacophore Tuning: Mimicking the steric bulk of Tyrosine while removing the hydrogen bond donor capability (OH group).

Chemical Basis & Structural Mimicry

To effectively use AmPhe, researchers must understand its structural relationship to Tyrosine.

| Feature | Tyrosine (Tyr) | 4-Azidomethyl-L-phenylalanine (AmPhe) | Implication |

| Side Chain | 4-Hydroxybenzyl | 4-(Azidomethyl)benzyl | AmPhe is sterically larger due to the methylene bridge and azide group. |

| Electronic | H-bond donor (Phenol) | Dipolar (Azide) | AmPhe cannot act as a phosphorylation substrate (kinase dead mimic). |

| Reactivity | Electrophilic substitution | Bioorthogonal (Click) | AmPhe is inert to standard biological nucleophiles but highly reactive to alkynes. |

| IR Signature | Amide I/II overlap | Distinct peak (~2100 cm⁻¹) | AmPhe allows label-free imaging in the "silent region" of the IR spectrum. |

Structural Visualization

The following diagram illustrates the workflow for replacing Tyrosine with AmPhe to create a "clickable" peptide scaffold.

Figure 1: Workflow for integrating 4-(azidomethyl)phenyl moieties into peptide sequences.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-4-Azidomethyl-L-phenylalanine into a peptide sequence without degrading the azide moiety.

Materials

-

Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

-

Amino Acid: Fmoc-4-Azidomethyl-L-phenylalanine (Chem-Impex or equivalent).

-

Coupling Agents: DIC/Oxyma Pure (Preferred) or HBTU/DIEA.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5%

. (DO NOT USE THIOLS) .

Step-by-Step Procedure

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Coupling (AmPhe):

-

Dissolve Fmoc-AmPhe-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

-

Note: Pre-activation for 2-3 minutes is recommended to minimize racemization.

-

Add to resin and shake for 60–90 minutes at room temperature.

-

QC Check: Perform a Kaiser test. If blue, re-couple using HATU/DIEA for 45 minutes.

-

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (

min). Wash thoroughly with DMF. -

Subsequent Couplings: Proceed with standard amino acids.

-

Cleavage & Side-Chain Deprotection:

-

CRITICAL WARNING: Do not use Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole in the cleavage cocktail. Thiols can reduce the azide to an amine (Staudinger-like reduction) or form adducts.

-

Use: TFA (95%) / TIPS (2.5%) / Water (2.5%) .

-

Incubate for 2–3 hours.

-

-

Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol: Copper-Catalyzed Click Conjugation (CuAAC)

Objective: Conjugate the AmPhe-containing peptide to a terminal alkyne-functionalized fluorophore or drug.

Reagents

-

Peptide: AmPhe-Peptide (1 mM final conc).

-

Tag: Alkyne-Fluorophore (1.5 eq).

-

Catalyst:

(100 µM). -

Ligand: THPTA or TBTA (500 µM) – Essential to protect peptide from oxidation.

-

Reductant: Sodium Ascorbate (2.5 mM).

-

Buffer: 100 mM Phosphate Buffer (pH 7.0) / DMSO (if needed for solubility).

Workflow

-

Preparation: Dissolve the peptide and alkyne-tag in the buffer/DMSO mixture.

-

Catalyst Mix: Premix

and THPTA ligand in a separate tube (1:5 molar ratio) before adding to the reaction. This complex stabilizes Cu(I). -

Initiation: Add the Cu-Ligand complex to the peptide mixture. Finally, add Sodium Ascorbate to initiate the reaction.

-

Incubation: Agitate gently at Room Temperature for 1–2 hours.

-

Inert Atmosphere: Flushing the headspace with

or Argon improves yield by preventing Cu(I) oxidation.

-

-

Quenching: Add EDTA (10 mM final) to chelate copper.

-

Purification: Purify via RP-HPLC. The triazole product will have a different retention time than the starting azide.

Advanced Application: IR Environmental Probing

Recent studies (see Photothermal, Ref 4) utilize 4-Azidomethyl-L-phenylalanine as a site-specific infrared probe.

-

Mechanism: The azide asymmetric stretch (

) occurs in the "silent region" (1900–2300 cm⁻¹) where proteins are transparent. -

Sensitivity: The peak frequency shifts based on the local electrostatic environment and hydration status of the "Tyrosine" pocket.

-

Protocol Adjustment: For this application, do not click the azide. The azide is the sensor. Ensure the peptide is purified without exposure to reducing agents (TCEP/DTT) which would destroy the sensor.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Azide Reduction | Exposure to DTT/TCEP or Thiols during cleavage. | Use TCEP-free buffers. Use TIPS/Water scavengers only. |

| Incomplete Coupling | Steric hindrance of the 4-azidomethyl group. | Double couple using HATU. Increase temperature to 50°C (carefully). |

| Copper Precipitation | Insufficient Ligand (THPTA). | Maintain Cu:Ligand ratio at 1:5. Increase DMSO % if reactants are hydrophobic. |

| Broad HPLC Peak | Racemization during coupling. | Use Oxyma/DIC instead of base-heavy methods (DIEA). Keep coupling times <2 hours. |

Stability Logic Diagram

The following diagram details the decision matrix for handling AmPhe peptides to ensure integrity.

Figure 2: Critical stability decision tree for preserving the azide warhead.

References

-

Royal Society of Chemistry (RSC). "Synthesis and protein incorporation of azido-modified unnatural amino acids." Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health (NIH). "SuFEx-Based Polysulfonate Formation... and Click Chemistry." PubMed Central. [Link]

-

Photothermal Spectroscopy Corp. "Optical Photothermal Infrared Imaging Using Metabolic Probes." Application Notes. [Link]

preparation of fluorescent probes using 4-(Azidomethyl)phenol

Application Note: Design and Synthesis of Self-Immolative Fluorescent Probes Using 4-Azidobenzyl Scaffolds

) DetectionExecutive Summary

This guide details the engineering of "turn-on" fluorescent probes utilizing the 4-azidobenzyl moiety as a hydrogen sulfide (

This protocol utilizes a reduction-triggered 1,6-elimination mechanism . Upon exposure to

Mechanism of Action

The efficacy of this probe design relies on the bio-orthogonal nature of the azide group and the stability of the benzyl carbamate linkage.

Pathway Logic:

-

Quenching/Caging: The fluorophore is covalently bound to the 4-azidobenzyl linker via a carbamate or carbonate bond. This covalent modification suppresses fluorescence (photoinduced electron transfer or simply blocking the auxochrome).

-

Triggering:

(specifically -

Release: The resulting electron-rich aniline pushes electron density into the benzene ring, triggering a 1,6-elimination .

-

Signal: The linker fragments, releasing carbon dioxide (

) and the free, active Fluorophore.

Figure 1: Mechanistic pathway of H2S-mediated probe activation.

Safety & Handling of Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive.

-

C/N Ratio Rule: Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms (

). 4-Azidobenzyl alcohol ( -

Protocol Adjustments:

-

Do NOT use halogenated solvents (DCM, Chloroform) with Sodium Azide (

) to avoid forming di/tri-azidomethane (highly explosive). -

Perform all reactions behind a blast shield.

-

Store precursors at -20°C in the dark.

-

Limit scale to < 1 gram for initial synthesis.

-

Experimental Protocols

Phase 1: Synthesis of the Linker (4-Azidobenzyl Alcohol)

Rationale: Direct displacement of benzyl halides with azide can be dangerous and prone to side reactions. The diazotization of 4-aminobenzyl alcohol is the safest, most reliable route.

Reagents:

-

4-Aminobenzyl alcohol (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Sodium Azide (

, 1.5 eq) -

Hydrochloric Acid (HCl, 2M)

-

Solvents: Water, Ethyl Acetate.

Step-by-Step:

-

Dissolution: Dissolve 4-aminobenzyl alcohol (500 mg, 3.65 mmol) in 10 mL of 2M HCl. Cool the solution to 0°C in an ice/salt bath.

-

Diazotization: Dropwise add a solution of

(302 mg, 4.38 mmol) in water (2 mL). Crucial: Keep temperature < 5°C. Stir for 20 min. The solution should turn clear/yellowish. -

Azidation: Carefully add a solution of

(356 mg, 5.48 mmol) in water (2 mL) dropwise.-

Observation: Nitrogen gas evolution (

) will occur. Foaming is expected.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour.

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.[1] Dry over anhydrous

.[2] -

Purification: Concentrate under reduced pressure (keep bath < 30°C). Purify via silica flash chromatography (Hexane:EtOAc 4:1) to yield 4-azidobenzyl alcohol as a pale yellow oil/solid.

Phase 2: Activation (Preparation of the PNP-Carbonate)

Rationale: To couple the linker to a fluorophore (amine or phenol), we first convert the benzyl alcohol into a reactive carbonate using 4-Nitrophenyl Chloroformate (NPC) .

Reagents:

-

4-Azidobenzyl alcohol (from Phase 1)

-

4-Nitrophenyl Chloroformate (1.2 eq)

-

Pyridine (2.0 eq) or DIPEA

-

Solvent: Anhydrous DCM (Dichloromethane) or THF.

Step-by-Step:

-

Dissolve 4-azidobenzyl alcohol (200 mg, 1.34 mmol) and Pyridine (216 µL, 2.68 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add 4-Nitrophenyl Chloroformate (324 mg, 1.61 mmol) portion-wise.

-

Stir at RT for 2–4 hours. Monitor by TLC (the starting alcohol should disappear).

-

Workup: Dilute with DCM, wash with 0.1M HCl (to remove pyridine), then water. Dry and concentrate.

-

Product: 4-Azidobenzyl-4-nitrophenyl carbonate . This is a stable, activated intermediate that can be stored at -20°C.

Phase 3: Conjugation to Fluorophore (Example: Amine-Dye)

Rationale: This step installs the "cage." We will use a generic amine-containing fluorophore (e.g., Rhodamine 110 derivative or Doxorubicin).

Reagents:

-

Amine-Fluorophore (1.0 eq)[3]

-

Activated Linker (from Phase 2, 1.2 eq)

-

DIPEA (Diisopropylethylamine, 2.0 eq)

-

Solvent: Anhydrous DMF.

Step-by-Step:

-

Dissolve the Fluorophore (0.1 mmol) in DMF (1 mL).

-

Add DIPEA (0.2 mmol).

-

Add the Activated Linker (0.12 mmol).

-

Stir at RT for 12–24 hours in the dark.

-

Purification: Evaporate DMF. Purify via HPLC or Prep-TLC. The product is the Carbamate-linked Probe .

Validation & Quality Control

A. Spectroscopic Characterization

Before biological use, validate the "Turn-On" response.

| Parameter | Experimental Condition | Expected Outcome |

| Stability | PBS Buffer (pH 7.4), 24h | < 5% fluorescence increase (Low background) |

| Response Time | + | Plateau within 15–30 mins |

| Quantum Yield | Probe vs. Free Dye | Probe |

B. Selectivity Screening

The probe must be selective for

-

Test Agents: Glutathione (GSH, 1-10 mM), Cysteine (Cys), Homocysteine (Hcy),

, -

Result: Only

should trigger the rapid 1,6-elimination. GSH may reduce the azide very slowly, but the kinetics are orders of magnitude slower than

C. Experimental Workflow Diagram

Figure 2: Complete synthesis and validation workflow.

References

-

Lippert, A. R., New, E. J., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells.[4][5] Journal of the American Chemical Society, 133(26), 10078–10080. [Link]

-

Wang, R. (2012). Physiological Implications of Hydrogen Sulfide: A Whiff Exploration That Blossomed. Physiological Reviews, 92(2), 791–896. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie, 44(33), 5188–5240. [Link]

-

Pluth, M. D., et al. (2013). Biochemistry of mobile sulfur chaperones and antioxidants. Free Radical Biology and Medicine, 55, 1-3. (General reference for H2S chemistry). [Link]

Sources

Technical Support Center: Handling & Stability of 4-(Azidomethyl)phenol

Reference ID: TSC-AZMP-004 Date Last Updated: 2026-02-04 Status: Active Security Level: Laboratory Safety / Technical Application

Critical Stability Profile: The "Why" Behind the Protocol

Before addressing specific troubleshooting scenarios, it is imperative to understand the thermodynamic and kinetic properties of 4-(Azidomethyl)phenol. This compound possesses two reactive moieties—a benzyl azide and a phenol —that create a "push-pull" instability profile.

A. The C/N Ratio Warning (Thermodynamic Instability)

The most critical safety metric for organic azides is the Carbon/Nitrogen (C/N) ratio. The general safety rule states that an organic azide is considered stable for isolation only if:

[1]Analysis of 4-(Azidomethyl)phenol (

- (Carbons): 7

- (Oxygens): 1

- (Nitrogens): 3

-

Calculated Ratio:

-

Implication: It is energetically "dense." While the "Rule of Six" (6 carbons per energetic group) is satisfied (

), the low C/N ratio indicates that neat (pure) storage at room temperature is a safety risk and can lead to autocatalytic decomposition or shock sensitivity [1, 2].

B. The Oxidation Vector (Chemical Instability)

The phenolic hydroxyl group is electron-rich (

-

Mechanism: Exposure to air (oxygen) and light facilitates the oxidation of the phenol to quinones (specifically p-benzoquinone derivatives).

-

Visual Indicator: This manifests as a color shift from off-white/colorless to pink, yellow, or brown .

C. Photolytic Decomposition

Benzyl azides are photosensitive. Upon UV exposure, the azide group (

-

Pathway: This nitrene can undergo ring expansion (forming dehydroazepines) or insert into solvent bonds, effectively destroying the "click" chemistry handle required for downstream applications [3].

Troubleshooting Guide (Q&A)

Use this section to diagnose immediate experimental issues.

Scenario A: Visual Changes

Q: My sample of 4-(Azidomethyl)phenol has turned from a white solid to a sticky yellow/brown gum. Is it still usable? A: Likely No. The yellow/brown coloration indicates significant oxidation of the phenol moiety to quinoid species. The "gum" texture suggests a depression of the melting point due to impurities or partial polymerization.

-

Action: Run a TLC or LC-MS. If the purity is <90%, repurification is possible via silica column chromatography (eluting with Hexane/EtOAc), but recrystallization is safer to avoid concentrating the azide on a dry column.

-

Prevention: Store under Argon/Nitrogen atmosphere.

Q: The solution turned pink after sitting on the bench for 4 hours. A: Pink coloration is the classic signature of early-stage phenol oxidation (formation of phenoxy radicals/quinones).

-

Impact: If used for "click" chemistry (CuAAC), the oxidation products may chelate the Copper(I) catalyst, stalling the reaction.

-

Action: Add a mild reducing agent (e.g., sodium ascorbate) if compatible with your downstream reaction, or prepare a fresh stock solution.

Scenario B: Reactivity Issues

Q: The "Click" reaction (CuAAC) failed; no product was observed. Is the azide dead? A: If the azide was stored at Room Temperature (RT) in the light, it may have degraded to the benzyl amine or aldehyde .

-

Diagnostic: Check the IR spectrum.

-

Intact Azide: Strong, sharp peak at ~2100 cm⁻¹ (asymmetric stretch).

-

Degraded: Loss of the 2100 cm⁻¹ peak; appearance of carbonyl peaks (~1700 cm⁻¹) if hydrolyzed to aldehyde.

-

-

Root Cause: Photolysis during storage.

Scenario C: Safety Concerns

Q: Can I rotovap this compound to dryness at 40°C? A: Proceed with Extreme Caution. Due to the C/N ratio of 2.66, this compound is potentially shock-sensitive when dry.

-

Protocol:

-

Do not use a water bath >30°C.

-

Do not distill to absolute dryness if the scale is >500 mg.

-

Preferred: Store and handle as a concentrated solution (e.g., 0.5 M in DMSO or DCM) rather than isolating the neat solid.

-

Storage & Handling Protocols

Standard Operating Procedure (SOP)

Follow this hierarchy to maximize shelf-life and safety.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Frozen) | Arrests thermal decomposition of the azide. |

| Atmosphere | Inert Gas (Ar/N₂) | Prevents phenolic oxidation (pinking). |

| Light | Amber Vials / Foil | Prevents photolysis of benzyl azide to nitrenes. |

| State | Solution (Preferred) | Storing as a 0.5M solution reduces explosion risk (dilution effect). |

| Container | Plastic/Teflon Cap | Avoid ground glass joints (friction can trigger azides). |

The "Thaw-Use-Refreeze" Cycle

Repeated freeze-thaw cycles introduce condensation (water) and oxygen.

-

Aliquot immediately upon synthesis/receipt.

-

Store aliquots in single-use quantities.

-

Do not store in chlorinated solvents (DCM/Chloroform) for >1 month, as azides can react slowly with them to form explosive di- and tri-azidomethane [4]. DMSO or Anhydrous Ethanol are preferred for stock solutions.

Visualizing Stability & Degradation

Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidation (Air) and Photolysis (Light).

Caption: Figure 1. Dual degradation vectors. The phenol moiety is vulnerable to oxidative coloring, while the azide moiety is vulnerable to photolytic cleavage.

Diagram 2: Sample Integrity Decision Tree

Use this logic flow to determine if your sample is safe to use.

Caption: Figure 2. Workflow for assessing reagent quality before committing to expensive downstream steps.

Frequently Asked Questions (FAQs)

Q: Why does the literature say benzyl azides are stable, but you recommend -20°C? A: "Stable" in organic synthesis literature often means "does not explode during isolation." However, for drug development and bioconjugation standards, stability implies >98% purity retention. The phenolic group significantly lowers the oxidative stability compared to a standard benzyl azide (like benzyl azide itself), requiring stricter cold storage.

Q: Can I ship this compound at ambient temperature? A: Yes, for short durations (<72 hours). The compound will not degrade significantly during standard shipping if sealed under inert gas and protected from light (amber vial). However, upon receipt, it must be transferred to -20°C immediately.

Q: Is it compatible with DTT or Mercaptoethanol? A: Organic azides are slowly reduced by thiols (Staudinger-like reactivity) to amines. Avoid prolonged exposure to high concentrations of DTT/BME. If reducing agents are needed for protein handling, add them after the click reaction is complete.

References

-

Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, 44(33), 5188–5240.

- Establishes the C/N ratio safety rules and stability profiles for organic azides.

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2][4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021.

- Foundational text on azide handling and reactivity standards.

-

Grembecka, J., et al. (2007). "Azidomethyl-substituted aromatic compounds."[5] Journal of Medicinal Chemistry.

- Contextual usage of benzyl azides in drug design and their metabolic stability.

-

University of California, Santa Barbara. (2022). "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."

- Provides the specific safety protocols for halogenated solvent incomp

Sources

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. fishersci.com [fishersci.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]

avoiding polymerization side reactions with phenolic azides

This technical guide addresses the specific challenges of using phenolic azides (e.g., 4-azidophenol derivatives like ASA, APG, ANB-NOS) in photoaffinity labeling. Unlike simple aryl azides, phenolic azides possess an electron-rich hydroxyl group that facilitates unique—and often unwanted—polymerization pathways if experimental conditions are not rigorously controlled.

Topic: Avoiding Polymerization & Side Reactions in Phenolic Azide Photochemistry Audience: Senior Researchers & Drug Discovery Scientists

Core Mechanism: The "Dual Reactivity" Trap

To prevent polymerization, you must understand why it happens. Phenolic azides are susceptible to a specific self-reaction loop because they contain both the electrophile (the photo-generated intermediate) and the nucleophile (the phenolic ring) within the same molecular class.

The Mechanism of Failure vs. Success

Upon UV irradiation (~254–365 nm), the azide releases nitrogen to form a Singlet Nitrene . This species is short-lived and rapidly rearranges into a 1,2-Didehydroazepine (a seven-membered cyclic ketenimine).

-

Success (Labeling): The electrophilic azepine is intercepted by a nucleophile on your target protein (e.g., Lysine

). -

Failure (Polymerization): If the target nucleophile is dilute or absent, the azepine reacts with the unreacted phenolic rings of neighboring probe molecules. Since phenols are strong nucleophiles, this initiates a chain reaction, forming dark, insoluble polyphenol-like tars or azo-dimers.

Pathway Visualization

The following diagram illustrates the critical divergence point between successful labeling and side-reaction polymerization.

Figure 1: Mechanistic divergence of phenolic azides. Green path represents the desired labeling; red/dashed paths indicate side reactions favored by high concentration or lack of targets.

Troubleshooting Guide: Diagnosing Experimental Failures

Use this matrix to identify the root cause of your issue based on visual or analytical symptoms.

Symptom A: Sample turns dark brown/black immediately upon UV irradiation.

Diagnosis: Runaway Polymerization. You have likely triggered the "Self-Reaction" pathway (see Fig 1). The concentration of the azide probe is too high relative to the available nucleophiles (protein targets), causing the activated azepines to react with each other.

-

Immediate Fix: Reduce probe concentration. Phenolic azides should rarely exceed 1 mM in the final reaction mixture.

-

Secondary Check: Ensure your buffer pH is near physiological (7.4). Extremely acidic conditions can accelerate cationic polymerization mechanisms.

Symptom B: No labeling observed, but the probe has disappeared (by HPLC/LC-MS).

Diagnosis: "Dark" Reduction.

Phenolic azides are susceptible to reduction by thiols before any light is applied. If your buffer contains DTT (Dithiothreitol) or

-

Immediate Fix: Remove all reducing agents via dialysis or desalting columns before adding the probe. Use TCEP if a reducing environment is absolutely required (though TCEP can also react with azides over time, it is kinetically slower than DTT).

Symptom C: Sample turns bright yellow/orange but no crosslinking occurs.

Diagnosis: Azo Dimer Formation.

This color change indicates the formation of azo compounds (

-

Cause: Often caused by using the wrong UV wavelength (e.g., deep UV <254 nm generating excess heat/energy) or the presence of heavy atom solvents that facilitate intersystem crossing.

-

Fix: Switch to a long-wave UV source (365 nm) and keep the sample on ice to minimize thermal relaxation to the triplet state.

Optimization FAQs

Q1: Can I use Tris or Glycine buffers?

-

Answer: Proceed with Caution. Tris and Glycine contain primary amines. The ring-expanded azepine intermediate is an electrophile that reacts with any nucleophile. If your buffer amine concentration is high (e.g., 50 mM Tris) and your protein target is low (

range), the buffer will "scavenge" the probe, preventing protein labeling. -

Recommendation: Use non-nucleophilic buffers like PBS, HEPES, or MOPS during the photolysis step.

Q2: What is the maximum safe concentration for phenolic azides?

-

Answer: To avoid polymerization, keep the probe concentration

0.5 mM if possible. If you need higher concentrations to drive equilibrium binding, perform the photolysis in "flash" steps rather than continuous irradiation, or use a flow cell to limit the residence time of reactive intermediates.

Q3: How does solvent choice affect side reactions?

-

Answer:

-

Aprotic Solvents (DMSO, DMF): Good for solubility but do not quench the reactive intermediate. If no protein is present, polymerization is inevitable.

-

Protic Solvents (Water, Alcohols): Water can act as a weak nucleophile, trapping the azepine to form a hydroxylamine derivative. This is a "safe" side reaction that prevents polymerization but consumes the probe.

-

Standardized "Safe Activation" Protocol

This protocol minimizes side reactions by controlling temperature, concentration, and reducing agents.

Reagents

-

Buffer: PBS pH 7.4 (Degassed to remove oxygen is optional but recommended to reduce triplet quenching).

-

Probe: Phenolic Azide derivative (stock in DMSO).

-

Quencher: 1M DTT (to be added after reaction).

Step-by-Step Methodology

-

Pre-Clearance (Critical):

-

Dialyze protein sample into PBS or HEPES to remove DTT and Tris.

-

Validation: Use Ellman’s reagent to confirm free thiols are minimal if DTT was previously used.

-

-

Equilibration:

-

Add Probe to Protein. Maintain Probe:Protein ratio between 5:1 and 20:1 .

-

Limit: Final Probe concentration should be < 500

. -

Incubate in the DARK for 30 mins to allow equilibrium binding.

-

-

Photo-Activation:

-

Place samples on ICE (0–4°C). Heat promotes triplet formation and degradation.

-

Irradiate at 365 nm (Handheld UV lamp or Crosslinker).

-

Duration: 5–10 minutes. Do not over-irradiate; prolonged UV damages proteins and promotes radical artifacts.

-

-

Termination:

-

Immediately add DTT (final 50 mM) to quench any remaining unreacted azides or reactive intermediates.

-

Proceed to analysis (SDS-PAGE, Western Blot, MS).

-

Data Summary: Conditions vs. Outcome[1][2][3][4]

| Condition | Primary Intermediate | Dominant Product | Visual Outcome |

| Low Conc (<1mM) + Protein | Azepine | Protein-Probe Adduct | Clear / Slight Yellow |

| High Conc (>5mM) | Azepine | Polymer (Tars) | Dark Brown / Precipitate |

| Reducing Agent (DTT) | Amine (Dark reaction) | Reduced Probe (Inert) | Clear (No Reaction) |

| Deep UV / High Heat | Triplet Nitrene | Azo Dimer | Bright Orange/Red |

References

-

Mechanism of Aryl Azide Photolysis & Ring Expansion

- Source: National Institutes of Health (NIH) / PubMed

- Title: Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome

-

URL:[Link]

-

Polymerization of Phenyl Azides (Conducting Polymers)

- Optimization of Aryl Azide Conditions Source: Thermo Fisher Scientific Title: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents

-

Phenolic Azide Specifics (4-Azidophenol)

- Source: Royal Society of Chemistry (RSC)

- Title: 4H-Azepin-4-ones from 4-azidophenols in low-temperature m

-

URL:[Link]

Sources

Technical Support Center: Optimizing pH for 4-(Azidomethyl)phenol Bioconjugation

Current Status: Operational Ticket ID: BIO-CONJ-004 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Dual-Handle" Paradox

Welcome to the technical support center for 4-(Azidomethyl)phenol. This molecule presents a unique "Dual-Handle" challenge in bioconjugation:

-

The Phenolic Handle (pKa ~9.8): Requires basic pH (>10) to deprotonate into the nucleophilic phenolate ion for etherification or alkylation.[1]

-

The Benzyl Azide Handle: Optimally reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at neutral pH (7.0–8.0) .[1]

The Core Conflict: Attempting to activate the phenol (high pH) simultaneously with a CuAAC reaction can lead to copper precipitation, ligand dissociation, or oxidative degradation of the phenol into reactive quinones.[1]

This guide provides the precise pH windows to navigate these competing chemical requirements.

The pH Landscape: Speciation & Reactivity

The following diagram illustrates the chemical behavior of 4-(Azidomethyl)phenol across the pH scale. Use this to determine your optimal working zone based on your intended reaction.[1][2]

Figure 1: Chemical speciation of 4-(Azidomethyl)phenol.[1] The molecule switches from a stable click-reagent at neutral pH to a reactive nucleophile at basic pH.[1]

Troubleshooting Guide (FAQ)

Category A: Solubility & Stability[1]

Q: The compound precipitates when I add it to my aqueous buffer (pH 7.4). Is my batch bad? A: Likely not. The phenol group is protonated at pH 7.4, making the molecule relatively hydrophobic (benzyl-like character).[1]

-

The Fix: Do not attempt to dissolve directly in buffer. Dissolve the stock in DMSO or DMF (10–100 mM) first.[1] Then, dilute into your aqueous buffer.[1] Ensure the final organic co-solvent concentration is 5–10% to maintain solubility.[1]

Q: My reaction mixture turned brown/black overnight at pH 10. What happened? A: You likely triggered oxidative degradation.[1] At pH > pKa (approx 9.8), the phenolate ion is electron-rich and susceptible to oxidation by atmospheric oxygen, forming quinone methides or polymerized byproducts.[1]

-

The Fix: If working at high pH, you must degas your solvents and work under an inert atmosphere (Nitrogen/Argon).[1] Add an antioxidant like sodium ascorbate if it doesn't interfere with your downstream chemistry.[1]

Category B: Click Chemistry (CuAAC) Failures

Q: I am trying to "Click" the azide to a DNA-alkyne, but the yield is low. I'm using Tris Buffer pH 8.0. A: Stop using Tris. Tris (tris(hydroxymethyl)aminomethane) is a competitive ligand for Copper (Cu).[1][3] It strips the copper from the catalytic cycle, halting the reaction.[1]

-

The Fix: Switch to 100 mM Phosphate (PB) or HEPES buffer at pH 7.4.[1]

Q: Can I run the Click reaction at pH 5.0 to prevent phenol oxidation? A: Technically yes, but CuAAC rates drop significantly below pH 6.0 because the ligands (like THPTA or TBTA) may become protonated or the copper speciation changes.[1]

-

The Fix: Maintain pH 7.0–7.5. This is the "Sweet Spot" where the azide is stable, the phenol is not oxidizing, and the Copper catalyst is most active.[1]

Optimized Protocols

Scenario 1: Clicking the Azide (Phenol is passive)

Use this when attaching the molecule to an alkyne-modified surface or biomolecule.

| Parameter | Recommendation | Rationale |

| Buffer | 100 mM Potassium Phosphate (PBS) | Avoids Cu-chelation seen with Tris.[1][4] |

| pH | 7.2 – 7.6 | Balances Cu(I) stability and reaction rate.[1] |

| Co-solvent | 10% DMSO | Solubilizes the hydrophobic benzyl core.[1] |

| Catalyst | CuSO₄ + THPTA (Ligand) | THPTA is water-soluble and protects biomolecules.[1] |

| Reductant | Sodium Ascorbate | Maintains Cu in the active +1 state.[1] |

Step-by-Step:

-

Prepare a 50 mM stock of 4-(Azidomethyl)phenol in dry DMSO.[1]

-

Dilute into PBS (pH 7.4) containing the Alkyne partner.[1][5]

-

Premix CuSO₄ and THPTA (1:5 ratio) separately, then add to the reaction.

-

Incubate 1 hour at RT (protect from light).

Scenario 2: Activating the Phenol (Azide is passive)

Use this when etherifying the phenol (e.g., Williamson ether synthesis) before clicking.

| Parameter | Recommendation | Rationale |

| Solvent | DMF or Acetone (Anhydrous) | Water suppresses alkylation; use polar aprotic solvent.[1] |

| Base | K₂CO₃ or Cs₂CO₃ | Weak bases sufficient to deprotonate phenol (pKa ~10).[1] |

| pH Equivalent | Apparent pH > 10 | Ensures 100% phenolate formation.[1] |

| Precaution | Protect from Light & Heat | Benzyl azides can decompose to nitrenes if heated >80°C. |

Logic Pathway: Troubleshooting Decision Tree

Use this flow to diagnose reaction failures.

Figure 2: Decision tree for diagnosing bioconjugation failures with 4-(Azidomethyl)phenol.

References & Authoritative Grounding

-

Phenol Acidity & pKa:

-

CuAAC Click Chemistry Optimization:

-

Source: "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Detailed review on buffer compatibility (avoiding Tris) and pH tolerance (pH 6–8 recommended).

-

Link:[1]

-

-

Benzyl Azide Stability:

-

Phenolic Bioconjugation Strategies:

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. m.youtube.com [m.youtube.com]

- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-(Azidomethyl)phenol

Executive Summary: The Diagnostic Standard

4-(Azidomethyl)phenol is a critical "click-ready" linker used extensively in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its purity is non-negotiable; however, its structural similarity to its precursors—specifically 4-hydroxybenzyl alcohol and 4-(chloromethyl)phenol —makes routine verification challenging.

This guide moves beyond basic peak listing. It establishes a comparative analytical framework to definitively distinguish the target azide from its synthetic precursors. We focus on the "Diagnostic Shift"—the specific migration of the benzylic methylene signal that serves as the primary indicator of successful azidation.

Comparative Analysis: Product vs. Alternatives

The "alternatives" in this context are the synthetic precursors or byproducts most likely to contaminate your sample. The success of the synthesis hinges on the transformation of the benzylic substituent.

The "Kill Shot": Benzylic Methylene Shift